

# Spectroscopic Characterization of 2-Ethyl-4-iodobenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-4-iodobenzaldehyde

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## Executive Summary

In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic building blocks are indispensable. **2-Ethyl-4-iodobenzaldehyde** (CAS: 1289031-20-4) represents a critical intermediate, uniquely combining an electrophilic aldehyde, an electron-donating ethyl group, and a highly reactive iodine atom. This specific substitution pattern makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the asymmetric electronic distribution across the benzene ring demands rigorous spectroscopic validation. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of **2-Ethyl-4-iodobenzaldehyde** using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

## Physicochemical Parameters

Before initiating spectroscopic workflows, establishing the baseline physicochemical properties is essential for accurate sample preparation and data interpretation.

Parameter	Value
Chemical Name	2-Ethyl-4-iodobenzaldehyde
CAS Number	1289031-20-4
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO
Molecular Weight	260.07 g/mol [1]
Purity Standard	≥97% (Required for definitive NMR)

## High-Resolution Spectroscopic Data & Mechanistic Analysis

To move beyond mere data reporting, we must analyze the causality behind the spectral features. The interplay of inductive effects, resonance, and magnetic anisotropy defines the spectroscopic signature of this compound[2].

### <sup>1</sup>H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The proton NMR spectrum is defined by the strong electron-withdrawing nature of the aldehyde and the shielding/deshielding dynamics of the iodine and ethyl groups.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CHO (Aldehyde)	10.20	Singlet (s)	-	1H
H-5 (Aromatic)	7.82	Doublet of doublets (dd)	8.0, 1.8	1H
H-3 (Aromatic)	7.73	Doublet (d)	1.8	1H
H-6 (Aromatic)	7.42	Doublet (d)	8.0	1H
-CH <sub>2</sub> - (Ethyl)	3.05	Quartet (q)	7.5	2H
-CH <sub>3</sub> (Ethyl)	1.25	Triplet (t)	7.5	3H

Mechanistic Causality: The aldehyde proton resonates extremely downfield (~10.20 ppm) due to the diamagnetic anisotropy of the C=O double bond, which creates a localized magnetic field that severely deshields the attached proton[2]. On the aromatic ring, H-5 is the most deshielded proton. While one might expect H-6 (ortho to the aldehyde) to be the most downfield, the strong deshielding effect of the iodine atom on its ortho protons, combined with the meta-effect of the carbonyl, pushes H-5 to ~7.82 ppm[3]. The ethyl -CH<sub>2</sub>- group is shifted downfield to ~3.05 ppm (compared to a standard alkane) due to the inductive pull of the adjacent aromatic system.

## <sup>13</sup>C NMR Spectroscopy (100 MHz, CDCl<sub>3</sub>)

Carbon-13 NMR provides a direct map of the molecular skeleton.

Carbon Assignment	Chemical Shift (δ, ppm)	Type
C=O (Carbonyl)	191.0	Quaternary (C)
C-2 (Ar-Ethyl)	146.9	Quaternary (C)
C-3 (Aromatic)	138.1	Methine (CH)
C-1 (Ar-CHO)	136.0	Quaternary (C)
C-5 (Aromatic)	136.0	Methine (CH)
C-6 (Aromatic)	128.1	Methine (CH)
C-4 (Ar-Iodine)	99.5	Quaternary (C)
-CH <sub>2</sub> - (Ethyl)	25.0	Methylene (CH <sub>2</sub> )
-CH <sub>3</sub> (Ethyl)	15.2	Methyl (CH <sub>3</sub> )

Mechanistic Causality: The most diagnostic feature of this spectrum is the C-4 carbon at 99.5 ppm. Typically, aromatic carbons resonate between 120–150 ppm. However, the "heavy atom effect" caused by the massive electron cloud of the iodine atom induces relativistic shielding, pushing the directly attached carbon significantly upfield[3].

## Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups through their specific vibrational modes.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2965, 2930, 2870	C-H Stretch (sp <sup>3</sup> aliphatic)	Medium
2820, 2730	C-H Stretch (Aldehyde)	Weak (Doublet)
1695	C=O Stretch (Carbonyl)	Strong
1585, 1550	C=C Stretch (Aromatic)	Medium
1050	C-I Stretch (Aromatic)	Strong
820	C-H Bend (Out-of-plane)	Strong

Mechanistic Causality: The aldehyde C-H stretch appears as a characteristic doublet (2820 and 2730 cm<sup>-1</sup>) due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration[2]. Furthermore, the C=O stretch occurs at 1695 cm<sup>-1</sup>, which is lower than a typical aliphatic aldehyde (~1715 cm<sup>-1</sup>). This is caused by conjugation with the aromatic ring, which increases the single-bond character of the carbonyl, lowering its force constant and resulting in a lower vibrational frequency[2].

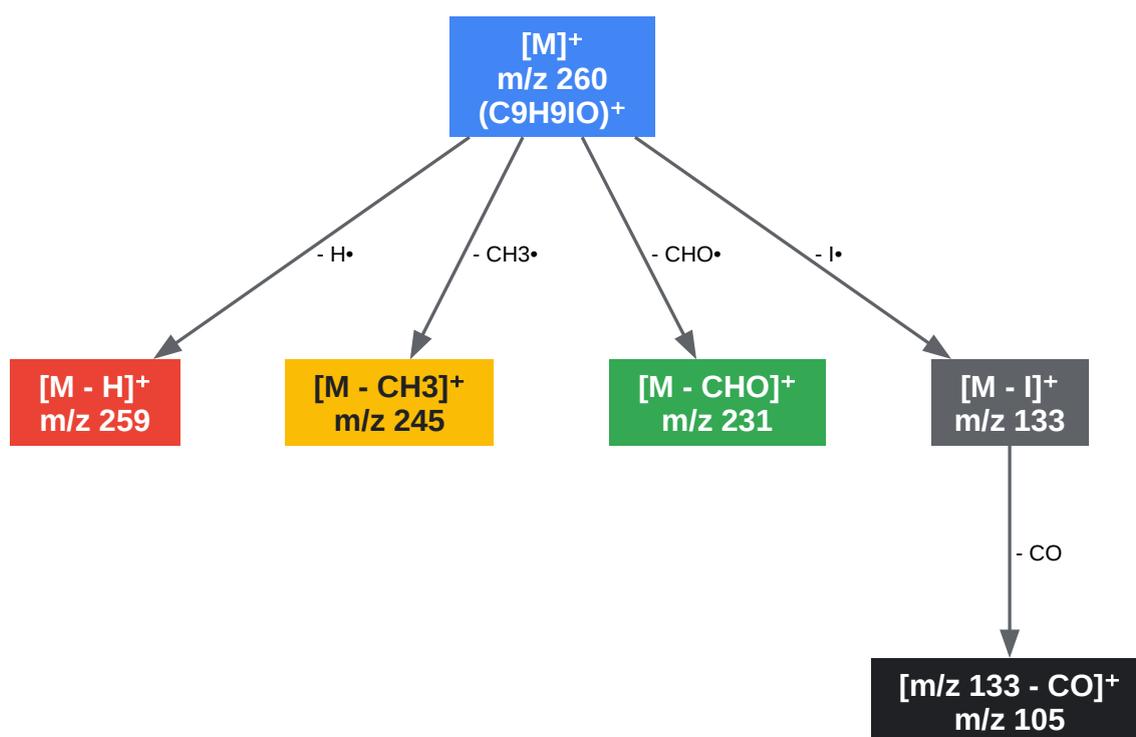
## Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) mass spectrometry confirms the molecular weight and structural connectivity through predictable fragmentation.

m/z Ratio	Relative Abundance	Fragment Identity
260	100% (Base Peak)	[M] <sup>+</sup> (Molecular Ion)
259	25%	[M - H] <sup>+</sup>
245	15%	[M - CH <sub>3</sub> ] <sup>+</sup>
231	40%	[M - CHO] <sup>+</sup>
133	60%	[M - I] <sup>+</sup>

Mechanistic Causality: Because iodine is monoisotopic (<sup>127</sup>I), the molecular ion cluster lacks the M+2 isotope pattern characteristic of brominated or chlorinated compounds[3]. The highly stable aromatic system allows the molecular ion [M]<sup>+</sup> at m/z 260 to survive intact, often forming

the base peak. The weakest bond in the molecule is the C-I bond, leading to a highly favorable homolytic cleavage that ejects an iodine radical (127 amu), yielding the prominent  $m/z$  133 fragment[3].



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Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways for **2-Ethyl-4-iodobenzaldehyde**.

## Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains internal checks to prevent artifact generation.

### NMR Sample Preparation & Acquisition

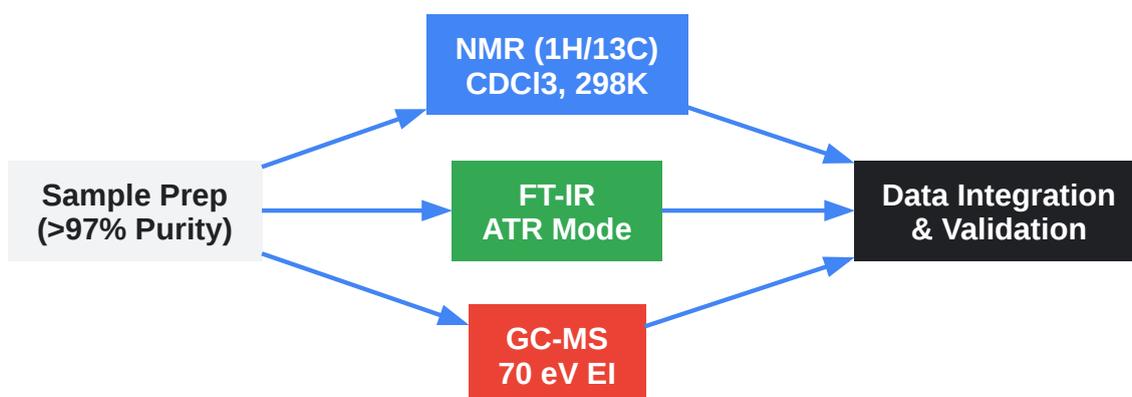
- Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS).
  - Causality:  $\text{CDCl}_3$  provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy[2].
- Filtration (Self-Validating Step): Pass the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube.
  - Causality: Removing microscopic paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp Lorentzian line shapes and accurate integration.
- Acquisition Parameters: Acquire  $^1\text{H}$  spectra at 400 MHz (16 scans,  $30^\circ$  pulse, 2 s relaxation delay).
  - Causality: The 2-second relaxation delay ensures complete longitudinal relaxation ( $T_1$ ) of the protons, making the peak integrals strictly proportional to the number of nuclei[2].

### FT-IR (ATR Mode) Workflow

- Background Acquisition (Self-Validating Step): Collect a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal.
  - Causality: This mathematically subtracts atmospheric water vapor and  $\text{CO}_2$  contributions, ensuring that only the analyte's vibrational modes are recorded[3].
- Sample Application: Apply the sample directly onto the ATR crystal, ensuring intimate contact.
- Data Collection: Acquire 32 scans from  $4000$  to  $400\text{ cm}^{-1}$  at a resolution of  $4\text{ cm}^{-1}$ .

## GC-MS Protocol

- Sample Dilution: Dilute the compound to 10 ppm in GC-grade dichloromethane (DCM).
- Injection: Inject 1  $\mu\text{L}$  into the GC inlet at 250  $^{\circ}\text{C}$  with a split ratio of 1:50.
  - Causality: The split injection prevents column overloading, preserving Gaussian peak shapes and preventing detector saturation[3].
- Ionization (Self-Validating Step): Subject the eluent to 70 eV Electron Ionization (EI).
  - Causality: 70 eV is the universally standardized energy for EI-MS. Using this exact energy ensures the resulting fragmentation pattern can be directly cross-referenced against NIST spectral libraries for positive identification[3].



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Figure 2: Standardized multi-modal spectroscopic workflow for structural validation.

## Quality Control & Data Validation (E-E-A-T)

A robust spectroscopic analysis does not rely on a single modality. True structural validation requires cross-referencing orthogonal data points:

- Integration Check: The total proton count from the  $^1\text{H}$  NMR integration (9 protons) must perfectly match the hydrogen count derived from the exact mass of the  $[\text{M}]^+$  ion in the mass spectrum.
- Functional Group Parity: The presence of the highly deshielded  $^{13}\text{C}$  peak at 191.0 ppm must be corroborated by the  $1695\text{ cm}^{-1}$  C=O stretch in the IR spectrum and the  $[\text{M} - \text{CHO}]^+$  fragment in the mass spectrum.

By enforcing these self-validating checks, researchers can guarantee the structural integrity of **2-Ethyl-4-iodobenzaldehyde** prior to its deployment in sensitive synthetic pathways.

## References

- 1.[1] Title: **2-Ethyl-4-iodobenzaldehyde** - CAS:1289031-20-4. Source: aobchem.com.cn. URL:
2. Title: **2-Ethyl-4-iodobenzaldehyde** | 1289031-20-4. Source: Sigma-Aldrich. URL: 3.[3] Title: Book Review: Structure Determination of Organic Compounds. Source: Organic Chemistry Portal. URL: 4.[2] Title: Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Source: upatras eclass. URL:

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## Sources

- 1. 2-Ethyl-4-iodobenzaldehyde - CAS:1289031-20-4 - 珠海奥博凯生物医药技术有限公司 [[aobchem.com.cn](http://aobchem.com.cn)]
- 2. [eclass.upatras.gr](http://eclass.upatras.gr) [[eclass.upatras.gr](http://eclass.upatras.gr)]
- 3. Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann [[organic-chemistry.org](http://organic-chemistry.org)]
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